molecular formula C18H26ClNO B3025955 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride CAS No. 1803168-16-2

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Cat. No.: B3025955
CAS No.: 1803168-16-2
M. Wt: 307.9 g/mol
InChI Key: MDDYZFOUOFBQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Pyrrolidinocyclohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

Biological Activity

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, also known as alpha-PCYP, is a synthetic compound that belongs to the class of designer stimulants. Its structure includes a cyclohexyl group, a phenyl group, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and analytical reports.

  • Molecular Formula : C18H25NO
  • Molecular Weight : 271.4 g/mol
  • IUPAC Name : 2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone
  • Appearance : White solid material

Alpha-PCYP exhibits stimulant properties similar to other compounds in its class. It primarily acts as a dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the synaptic cleft. This mechanism is associated with stimulant effects, including increased alertness and euphoria. The compound's interaction with the dopamine transporter (DAT) has been highlighted in various studies, indicating its potential for abuse and dependence.

Stimulant Effects

Research indicates that alpha-PCYP produces significant stimulant effects, comparable to other psychoactive substances. It has been classified as a potent stimulant with a high affinity for DAT, leading to its potential use in recreational settings.

Toxicological Studies

A study conducted on the toxicometabolomics of alpha-PCYP revealed that it affects both in vitro and in vivo metabolomes. The findings suggested alterations in metabolic pathways that could lead to toxicity . Notably, the compound was shown to induce changes in neurotransmitter levels, which may contribute to its stimulant effects.

Case Study 1: Analytical Report

An analytical report from the Slovenian police highlighted the identification of alpha-PCYP in seized samples. The report confirmed its purity (>98%) and provided detailed NMR data supporting its structure . This case exemplifies the compound's prevalence in illicit drug markets.

Case Study 2: In Vitro Studies

In vitro studies demonstrated that alpha-PCYP significantly inhibited dopamine reuptake, with IC50 values indicating its potency as a DAT inhibitor. Comparative analysis with other stimulants showed that alpha-PCYP has a higher binding affinity than several traditional stimulants .

Data Tables

Parameter Value
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Purity>98%
Primary ActionDopamine reuptake inhibition
Toxicity IndicatorsAltered metabolomes

Properties

IUPAC Name

2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDYZFOUOFBQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346154
Record name 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803168-16-2
Record name 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Reactant of Route 3
Reactant of Route 3
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Reactant of Route 4
Reactant of Route 4
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Reactant of Route 5
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
Reactant of Route 6
2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.